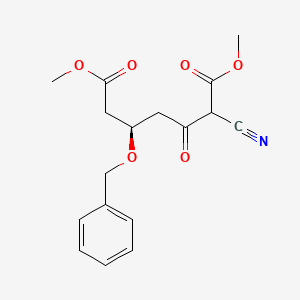
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- is a complex organic compound with a unique structure that includes a cyano group, an oxo group, and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- typically involves multi-step organic reactions. The process begins with the preparation of the core heptanedioic acid structure, followed by the introduction of the cyano, oxo, and phenylmethoxy groups through specific reagents and catalysts. The reaction conditions often require controlled temperatures, pH levels, and the use of solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the cyano group to an amine.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- involves its interaction with specific molecular targets and pathways. The cyano and oxo groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological processes. The phenylmethoxy group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanedioic acid, 2-cyano-3-oxo-5-(methoxy)-, 1,7-dimethyl ester: Lacks the phenyl group, which may affect its chemical and biological properties.
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-diethyl ester: Has ethyl groups instead of methyl groups, potentially altering its reactivity and interactions.
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5S)-: The stereochemistry is different, which can significantly impact its biological activity and interactions.
Uniqueness
Heptanedioic acid, 2-cyano-3-oxo-5-(phenylmethoxy)-, 1,7-dimethyl ester, (5R)- is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Formule moléculaire |
C17H19NO6 |
|---|---|
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
dimethyl (5R)-2-cyano-3-oxo-5-phenylmethoxyheptanedioate |
InChI |
InChI=1S/C17H19NO6/c1-22-16(20)9-13(24-11-12-6-4-3-5-7-12)8-15(19)14(10-18)17(21)23-2/h3-7,13-14H,8-9,11H2,1-2H3/t13-,14?/m1/s1 |
Clé InChI |
PAVVIPCWDJVBQH-KWCCSABGSA-N |
SMILES isomérique |
COC(=O)C[C@@H](CC(=O)C(C#N)C(=O)OC)OCC1=CC=CC=C1 |
SMILES canonique |
COC(=O)CC(CC(=O)C(C#N)C(=O)OC)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


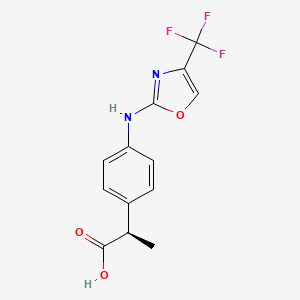
![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)

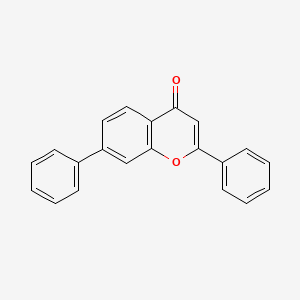


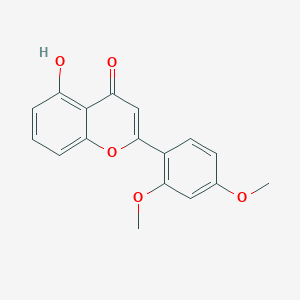
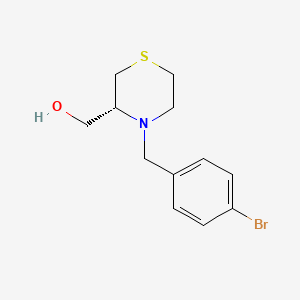
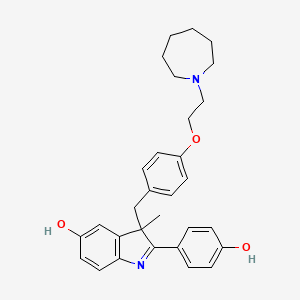
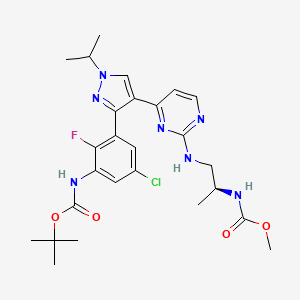
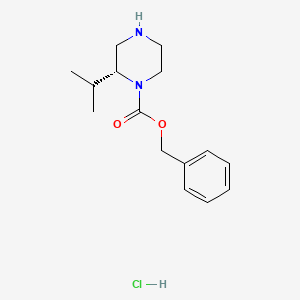
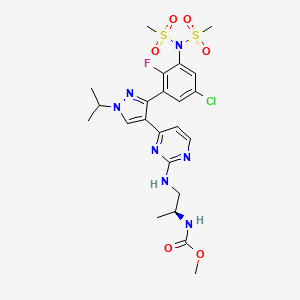
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
